Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate
Description
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its structural similarity to other bioactive molecules.
Properties
IUPAC Name |
benzyl N-[4-(hydroxymethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-9-12-6-7-15-8-13(12)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,15,17H,6-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYMKVLQPLGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via the reaction of piperidine with formaldehyde under acidic conditions.
Carbamate Formation: The final step involves the reaction of the hydroxymethyl piperidine derivative with benzyl chloroformate to form the carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Benzyl [4-(formyl)piperidin-3-yl]carbamate or Benzyl [4-(carboxyl)piperidin-3-yl]carbamate.
Reduction: Benzyl [4-(hydroxymethyl)piperidin-3-yl]amine.
Substitution: Various substituted benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Donepezil: Another cholinesterase inhibitor with a similar piperidine structure.
Rivastigmine: A carbamate derivative used in the treatment of Alzheimer’s disease.
Galantamine: An alkaloid with cholinesterase inhibitory activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
